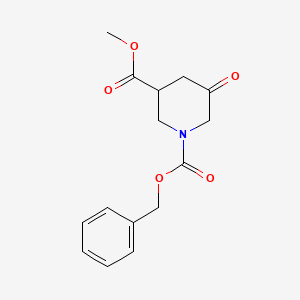
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17NO5 . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The InChI code for 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is 1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.3 . It is soluble, with a solubility of 2.26 mg/ml . The compound has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C9, CYP2D6, or CYP3A4, but it is an inhibitor of CYP2C19 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Research shows that compounds like 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate can be utilized in enantioselective synthesis. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate was achieved using a phase-transfer catalyst, leading to compounds with a chiral 3-benzylpiperidine backbone. This method is noted for its mild reaction conditions and moderate enantioselectivity, making it valuable in the preparation of biologically active compounds (Wang et al., 2018).
Structural Studies
Structural studies of compounds similar to 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate have been conducted. For instance, methyl 2,6-diphenyl-1-methyl-4-oxopiperidine-3,5-dicarboxylates were synthesized and analyzed for keto-enol tautomerism and configurational isomerism, with the stereochemistry determined by NMR data (Fernández et al., 1993).
Synthesis of Novel Compounds
The synthesis of related compounds like tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the creation of a protein tyrosine kinase inhibitor, has been reported. This process involves several steps, including SN2 substitution and borohydride reduction, highlighting the compound's significance in medicinal chemistry (Chen Xin-zhi, 2011).
Stereochemistry in Michael Reactions
Compounds like 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate have been used to study stereochemical aspects in Michael reactions. This research is important for understanding the formation and transformations of various substituted piperidine derivatives (Vafina et al., 2003).
Free Radical Reactions
Studies on the reactions of stable free radicals like 1-chloro-2,2,6,6-tetramethyl-4-oxopiperidine with benzyl radicals have been conducted, providing insights into radical-radical reactions and their potential applications in organic chemistry (Toda et al., 1972).
Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Wirkmechanismus
Target of Action
It is known to inhibit cyp2c19 , a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body.
Mode of Action
Its inhibition of cyp2c19 suggests that it may interfere with the metabolic processes mediated by this enzyme .
Biochemical Pathways
Given its inhibitory effect on cyp2c19, it may impact the metabolic pathways involving this enzyme .
Pharmacokinetics
Its skin permeation is low, with a Log Kp of -7.35 cm/s . The compound has a lipophilicity (Log Po/w) of 2.6 (iLOGP), 1.03 (XLOGP3), 0.85 (WLOGP), 0.93 (MLOGP), and 1.5 (SILICOS-IT), with a consensus Log Po/w of 1.38 .
Result of Action
Its inhibitory effect on cyp2c19 suggests that it may alter the metabolic processes mediated by this enzyme .
Action Environment
The compound is stable under normal storage conditions (sealed in dry, stored in freezer, under -20°C)
Eigenschaften
IUPAC Name |
1-O-benzyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFHSVSARRTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

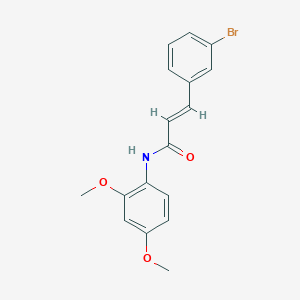
![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)
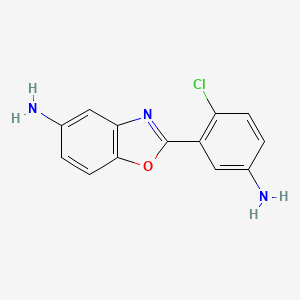

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916606.png)

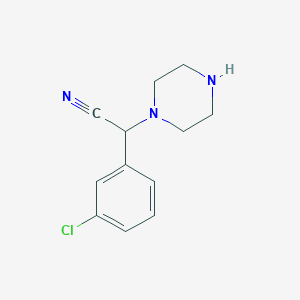
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2916610.png)
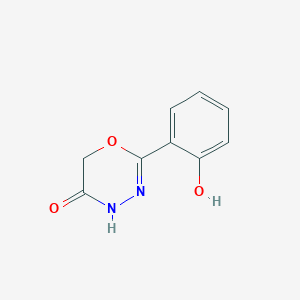
![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
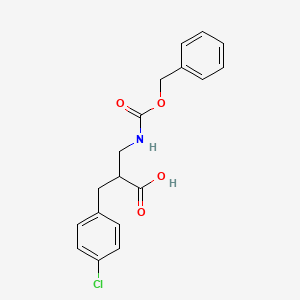
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
![3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2916623.png)